

Pyrazine-2-carbohydrazide: A Technical Guide to its Fundamental Properties

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Compound of Interest

Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry.^[1] Characterized by a pyrazine ring attached to a carbohydrazide functional group, this molecule serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.^{[1][2]} Its structural analogs and derivatives have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.^{[1][3]} This document provides a comprehensive overview of the fundamental properties of **pyrazine-2-carbohydrazide**, detailed experimental protocols, and an exploration of its mechanism of action.

Physicochemical Properties

The core identity and physical characteristics of **Pyrazine-2-carbohydrazide** are summarized below.

Table 1: Chemical Identifiers for **Pyrazine-2-carbohydrazide**

Identifier	Value	Source
IUPAC Name	pyrazine-2-carbohydrazide	[4]
CAS Number	768-05-8	[1] [4] [5]
Molecular Formula	C ₅ H ₆ N ₄ O	[4] [5]
Synonyms	Pyrazinoic acid hydrazide, 2- Pyrazinecarbohydrazide, 2- (Hydrazinocarbonyl)pyrazine	[4]
InChIKey	OHFIJHDYYOCZME- UHFFFAOYSA-N	[1] [4]

| SMILES | NNC(=O)c1cnccn1 |[\[4\]](#)[\[5\]](#) |

Table 2: Physical and Chemical Properties of **Pyrazine-2-carbohydrazide**

Property	Value	Source
Molecular Weight	138.13 g/mol	[4] [5]
Appearance	White to light yellow powder or crystals	
Melting Point	168.0 - 172.0 °C (Lit: 170 °C)	[5]
Purity	>97.0% (GC)	
LogP	-1.16	[6]

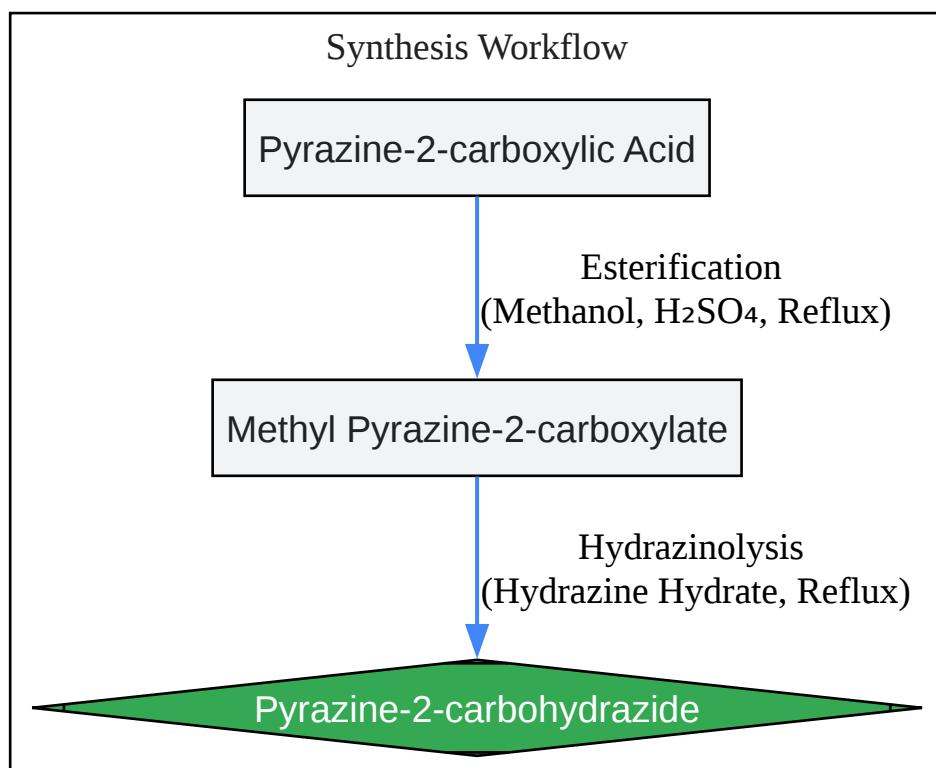
| Storage Conditions | Store at 2°C - 8°C under inert gas (e.g., Nitrogen) |[\[5\]](#) |

Synthesis and Characterization

The synthesis of **pyrazine-2-carbohydrazide** is a well-established process, typically involving the hydrazinolysis of a pyrazine-2-carboxylic acid ester.

Synthesis Pathway

A common and effective method for synthesizing **pyrazine-2-carbohydrazide** involves a two-step process starting from pyrazine-2-carboxylic acid. The acid is first esterified, commonly using methanol, to form methyl pyrazine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate, which substitutes the methoxy group to yield the final **pyrazine-2-carbohydrazide** product.^{[7][8]} An alternative starting material is pyrazinamide, which can be converted to the target compound via biotransformation using the acyltransferase activity of certain bacteria or through chemical hydrolysis and subsequent reaction with hydrazine.^{[9][10]}



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*Workflow for the synthesis of **pyrazine-2-carbohydrazide**.*

Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid.^{[9][10]}

This protocol details the laboratory-scale synthesis of **pyrazine-2-carbohydrazide**.

Step 1: Esterification

- Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[7][8]
- Add a few drops of concentrated sulfuric acid to act as a catalyst.[7][8]
- Reflux the mixture for approximately 72 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 2: Hydrazinolysis

- To the solution containing the methyl pyrazine-2-carboxylate intermediate, add 100% hydrazine hydrate (0.3 mol).[7][8]
- Reflux the new mixture for an additional 8 hours.[7][8]

Step 3: Crystallization and Purification

- Allow the reaction mixture to cool to room temperature.[7]
- Permit the solvent to evaporate slowly, which will result in the formation of orange crystals of the target compound.[7][8]
- Filter the crystals from the solution.[7]
- Wash the collected crystals with cold ethanol and dry them under a vacuum to yield the pure **pyrazine-2-carbohydrazide** product.[7][8]

Characterization

The synthesized compound is typically characterized using various spectroscopic methods to confirm its structure and purity.

Table 3: Spectroscopic Data for **Pyrazine-2-carbohydrazide**

Technique	Data (in DMSO-d ₆)	Assignment
¹ H NMR	δ 10.14 (s, 1H)	Amide proton (-NH)
	δ 9.13 (d, 1H)	Pyrazine ring proton (H3)
	δ 8.84 (d, 1H)	Pyrazine ring proton (H6)
	δ 8.70 (dd, 1H)	Pyrazine ring proton (H5)
	δ 4.70 (s, 2H)	Hydrazide protons (-NH ₂)
IR (KBr, cm ⁻¹)	3346	-OH (present in some derivatives)
	3182	-NH stretch
	1691	C=O (Amide I) stretch
	1630	C=N stretch
	1301	C-O stretch

Note: NMR data sourced from BenchChem Application Notes[7]. IR data is for a derivative, N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide.[2]

Experimental Protocol: Purity Analysis (HPLC).[9][11]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.

- System Preparation: Use a C18 reverse-phase column.
- Mobile Phase: Prepare a suitable mobile phase, typically a mixture of methanol/water or acetonitrile/water. The exact ratio should be optimized for the best peak separation.
- Sample Preparation: Dissolve a small amount of the synthesized **pyrazine-2-carbohydrazide** in the mobile phase.
- Instrument Settings:

- Detector: Diode Array Detector (DAD) or UV Detector. The wavelength should be set to the λ_{max} of the compound in the mobile phase.
- Flow Rate: Set to a typical rate of 1.0 mL/min.
- Injection Volume: Inject 10-20 μL of the sample solution.
- Temperature: Maintain the column at an ambient temperature.
- Analysis: Run the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.

Biological Activity and Mechanism of Action

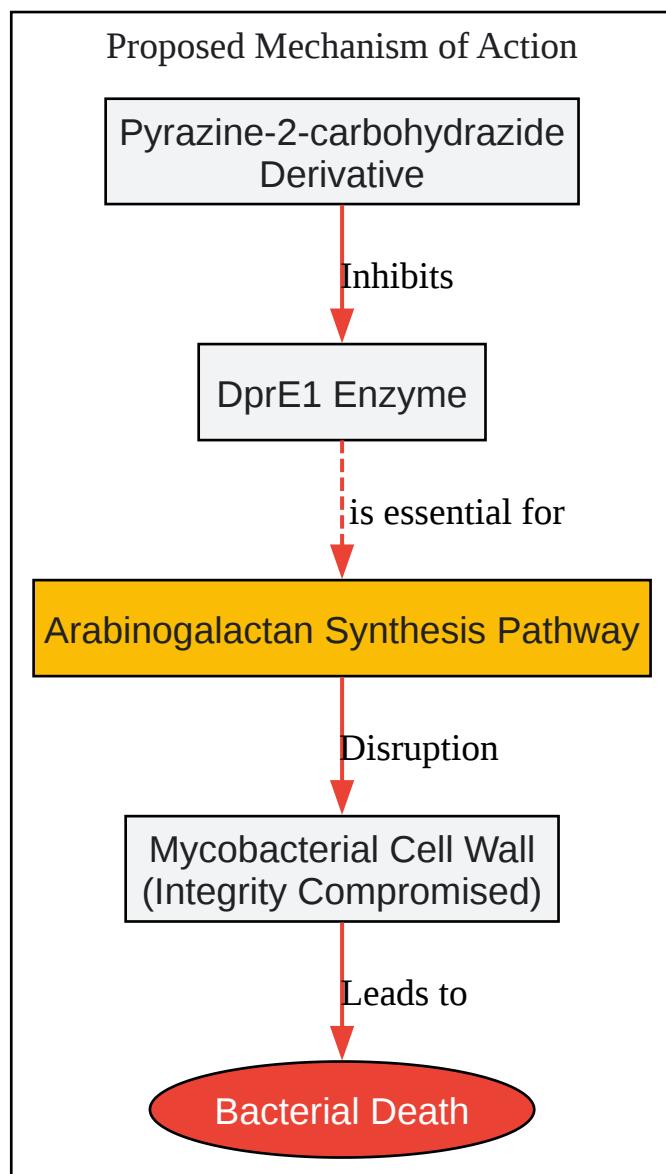
Pyrazine-2-carbohydrazide and its derivatives are primarily recognized for their antimicrobial properties, especially against the bacterium responsible for tuberculosis.

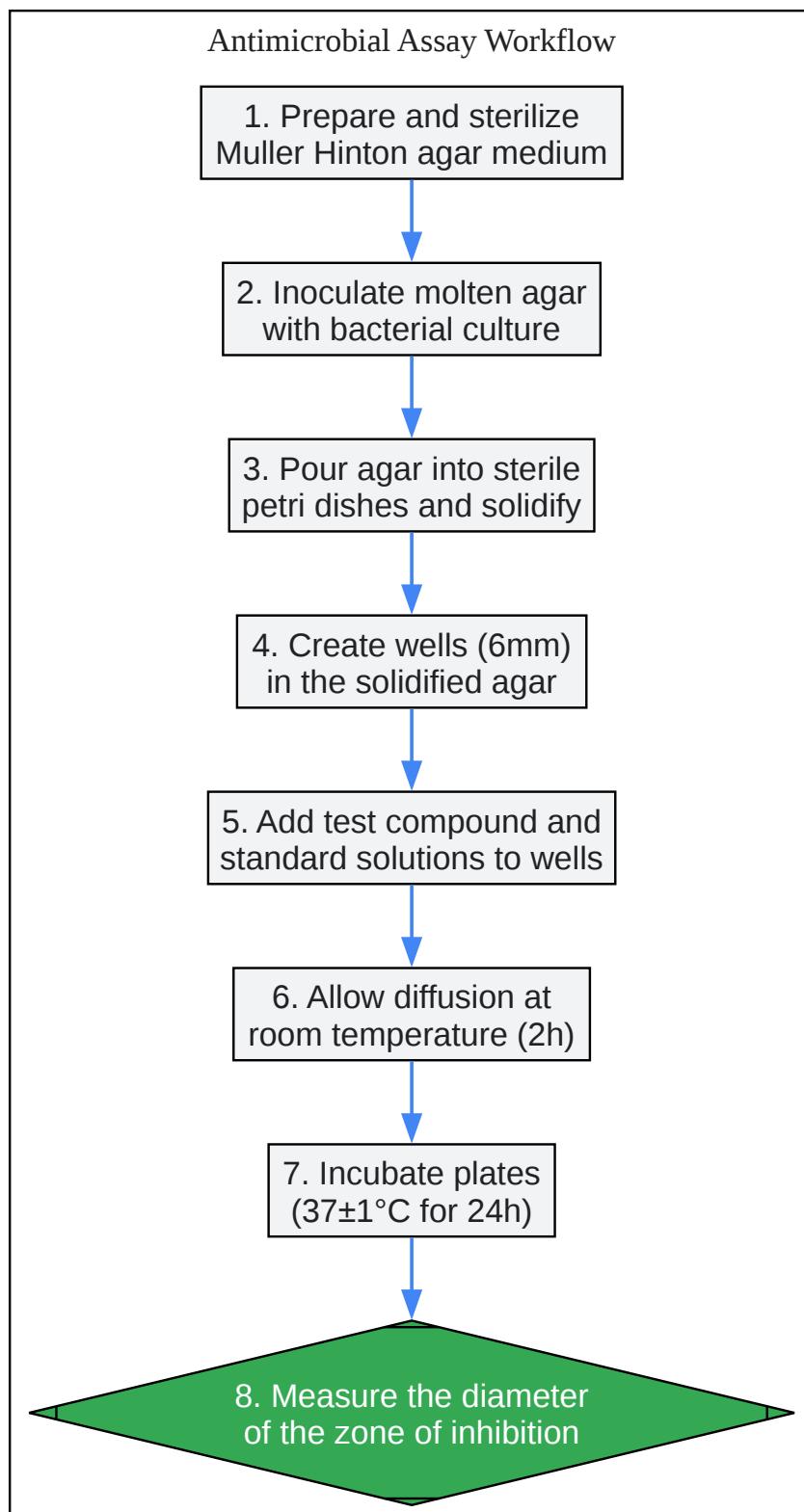
Antimicrobial Activity

Derivatives of **pyrazine-2-carbohydrazide** have demonstrated significant antimicrobial activity. [9] They are particularly potent against Gram-positive bacteria such as *S. aureus* and *B. subtilis* and show activity against some Gram-negative bacteria like *E. coli* and *Salmonella typhi*.[3][9] The most notable application is in the context of anti-tuberculosis research, where its structural analogs are potent against *Mycobacterium tuberculosis*.[1][11]

Mechanism of Action

The antitubercular mechanism of action for derivatives of **pyrazine-2-carbohydrazide** is believed to involve the inhibition of key enzymes essential for the bacterium's survival.[1] One critical target is the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[1] This enzyme plays a crucial role in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. By inhibiting DprE1, these compounds disrupt cell wall synthesis, leading to bacterial death.[1]



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